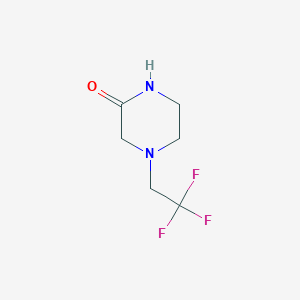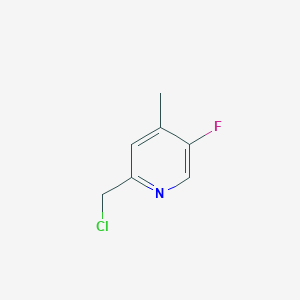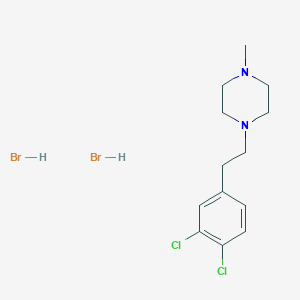
((3R,4R,5S,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-yl)methyl 2-tetradecyloctadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((3R,4R,5S,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-yl)methyl 2-tetradecyloctadecanoate: is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a long aliphatic chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((3R,4R,5S,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-yl)methyl 2-tetradecyloctadecanoate typically involves multiple steps. The initial step often includes the protection of hydroxyl groups followed by the formation of the tetrahydropyran ring. Subsequent steps involve the introduction of the long aliphatic chain through esterification reactions. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques such as continuous flow reactors to enhance efficiency and scalability. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize environmental impact.
化学反应分析
Types of Reactions
((3R,4R,5S,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-yl)methyl 2-tetradecyloctadecanoate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives such as ketones, aldehydes, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used.
科学研究应用
((3R,4R,5S,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-yl)methyl 2-tetradecyloctadecanoate: has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including its interaction with enzymes and cellular membranes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in various industrial processes.
作用机制
The mechanism by which ((3R,4R,5S,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-yl)methyl 2-tetradecyloctadecanoate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the long aliphatic chain play crucial roles in its binding affinity and activity. The compound may interact with enzymes, altering their activity, or integrate into cellular membranes, affecting membrane fluidity and function.
相似化合物的比较
((3R,4R,5S,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-yl)methyl 2-tetradecyloctadecanoate: can be compared with other similar compounds such as:
Glycosides: Similar in having a sugar moiety but differ in the nature of the aglycone part.
Esters of fatty acids: Share the ester linkage but differ in the complexity of the sugar moiety.
Polyhydroxy compounds: Similar in having multiple hydroxyl groups but differ in the overall structure and functional groups.
The uniqueness of This compound lies in its specific combination of a tetrahydropyran ring with a long aliphatic chain, which imparts distinct chemical and biological properties.
属性
分子式 |
C38H74O7 |
|---|---|
分子量 |
643.0 g/mol |
IUPAC 名称 |
[(3R,4R,5S,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 2-tetradecyloctadecanoate |
InChI |
InChI=1S/C38H74O7/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32(29-27-25-23-21-19-16-14-12-10-8-6-4-2)37(42)44-31-33-34(39)35(40)36(41)38(43)45-33/h32-36,38-41,43H,3-31H2,1-2H3/t32?,33?,34-,35+,36-,38+/m0/s1 |
InChI 键 |
INSQROZOKJUNRZ-YUIYZHKSSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C(=O)OCC1[C@@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O |
规范 SMILES |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C(=O)OCC1C(C(C(C(O1)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4,4-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B12974367.png)
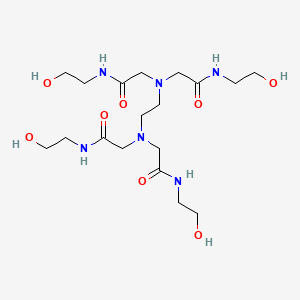
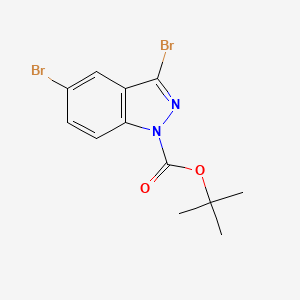

![Benzo[h]quinoline-2-carboxylic acid](/img/structure/B12974391.png)
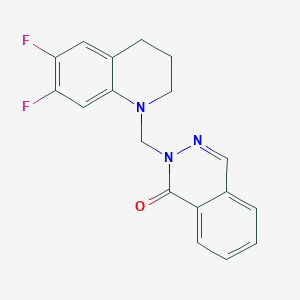
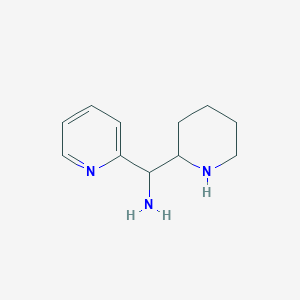
![4-Chloro-8-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12974418.png)
![1-Thia-6-azaspiro[3.4]octane 1,1-dioxide](/img/structure/B12974429.png)

